molecular formula C22H18N4OS B12264232 1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B12264232
M. Wt: 386.5 g/mol
InChI Key: HKTMXUIWLFWKLH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-methylphenyl group at the ethanone position and a pyridin-3-yl substituent at the 5-position of the triazole ring. Its molecular formula is C₂₈H₂₂N₈S₂, with a molar mass of 534.66 g/mol (CAS: 489413-24-3) . The triazole-thioether scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes like tyrosine kinases or cancer-related pathways. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (¹H NMR, MS) .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H18N4OS/c1-16-9-11-17(12-10-16)20(27)15-28-22-25-24-21(18-6-5-13-23-14-18)26(22)19-7-3-2-4-8-19/h2-14H,15H2,1H3

InChI Key

HKTMXUIWLFWKLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and phenyl groups through nucleophilic aromatic substitution reactions. The final step often involves the formation of the ethanone structure through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or heterocycles.

Scientific Research Applications

1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple sites within a cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis

Compound Name Substituents (R₁, R₂, R₃) Biological Activity (Cell Lines) Yield (%) Melting Point (°C) References
1-(4-Methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one R₁: 4-methylphenyl, R₂: phenyl, R₃: pyridin-3-yl Not explicitly reported in evidence - -
N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide R₁: hydrazone moiety, R₂: phenylaminoethyl Inhibits migration in MDA-MB-231, Panc-1, IGR39 79–88 140–240 (varies)
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one R₁: 3-fluorophenyl, R₂: thiophen-3-ylmethyl - 67 178–180
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) R₁: 3-fluorobenzyl, R₂: phenyl, R₃: pyridin-4-yl - 86 146–148
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one R₁: 4-fluorophenyl, R₂: allyl, R₃: pyridin-2-yl - - -
1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one R₁: mesityl-cyclobutyl, R₂: thiophen-2-yl - - -

Key Findings:

Anticancer Activity: Hydrazone derivatives (e.g., compound 10 in ) exhibit potent antimetastatic effects, inhibiting cancer cell migration in triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) at IC₅₀ values < 10 μM . Pyridinyl-substituted triazoles (e.g., 5m, 5n, 5q) show moderate cytotoxicity, with melanoma (IGR39) being the most sensitive cell line .

Structural Influence on Activity :

  • Electron-withdrawing groups (e.g., fluorine in 5q ) enhance metabolic stability but may reduce solubility.
  • Hydrazone moieties improve selectivity toward cancer cells by interacting with cellular kinases .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution between triazole-thiols and halogenated ketones in acetone or water, using K₂CO₃ as a base (yields: 67–88%) . Crystallographic data for analogs are refined using SHELXL, confirming planar triazole rings and sulfanyl-ethanone conformations .

Biological Activity

1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential biological activities. Its structure includes a triazole ring, which is known for various pharmacological properties, including antifungal and anticancer activities. This article discusses the biological activity of this compound based on recent research findings.

The compound's molecular formula is C22H18N4OSC_{22}H_{18}N_{4}OS with a molecular weight of 386.5 g/mol. The IUPAC name reflects its complex structure, which includes a triazole and a sulfanyl group.

PropertyValue
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
IUPAC NameThis compound
InChI KeyHKTMXUIWLFWKLH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The triazole ring is known to interact with enzymes and receptors, potentially modulating biochemical pathways. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or disruption of cellular processes.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. A study evaluating various triazole derivatives showed that many had greater efficacy against Candida albicans compared to standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL for some derivatives .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For instance, compounds related to this structure have demonstrated moderate cytotoxic activity against various cancer cell lines. A comparative analysis indicated that certain derivatives exhibited cell viability reductions comparable to established chemotherapeutic agents .

Study 1: Antifungal Efficacy

A recent study synthesized several triazole derivatives and evaluated their antifungal activity against strains of Candida. The results suggested that compounds with similar structural features to our target compound displayed potent antifungal effects, particularly against Candida albicans and Rhodotorula mucilaginosa .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers tested multiple triazole compounds for their effects on cancer cell viability. The findings indicated that certain derivatives significantly reduced cell viability in breast and lung cancer cell lines, suggesting potential therapeutic applications for the compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of aromatic and heterocyclic rings. Compared to structurally similar compounds:

Compound NameAntifungal EfficacyAnticancer Efficacy
1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanoneModerateLow
1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanoneHighModerate

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